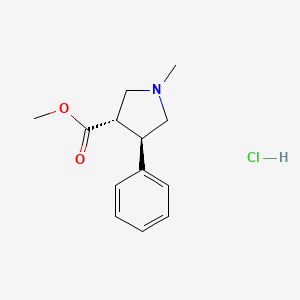
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex molecule featuring an indole core, which is a common structure in many pharmacologically active molecules. It includes a sulfonyl acetamide group, a 4-methylpiperidinyl moiety, and a tetrahydrofuran derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer some aspects of the compound's properties and synthesis.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions that can include the formation of rings, the introduction of nitrogen groups, and the creation of amide bonds. The second paper discusses the synthesis of 1-methylpiperidylidene-2-sulfon(cyan)amides, which shares the piperidine ring and sulfonamide group with the target compound . The reaction proceeds through a 1,3-dipolar cycloaddition, which could be a relevant method for constructing part of the target molecule. The synthesis of the indole and tetrahydrofuran components is not covered in the provided papers.
Molecular Structure Analysis
The molecular structure of the target compound likely features several key interactions. The indole and piperidine rings can adopt various conformations, which may be influenced by intramolecular hydrogen bonding or steric effects. The first paper describes a related structure where the pyrimidine ring is inclined to the benzene ring, stabilized by an intramolecular hydrogen bond . Such interactions could also be present in the target compound, affecting its three-dimensional shape and reactivity.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The presence of an acetamide group can be a site for nucleophilic attack, while the sulfonyl group could potentially be involved in substitution reactions. The piperidine ring, being a secondary amine, might also undergo reactions typical of amines, such as alkylation or acylation. The third paper discusses the antimicrobial activity of acetamide derivatives, suggesting that the acetamide group in the target compound could also impart biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) and functional groups (sulfonamide, acetamide) would influence its solubility, boiling and melting points, and stability. The compound's ability to form hydrogen bonds could affect its solubility in water and other polar solvents. The papers provided do not give specific data on the physical properties of the target compound, but the principles outlined in the synthesis and structure analyses can be applied to predict its properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into compounds with similar structural features, such as those involving piperidine derivatives and sulfonyl acetamides, focuses on the synthesis and structural characterization of these molecules. For example, studies on the synthesis and structure of redox derivatives of piperidines reveal insights into the chair conformation, equatorial orientation of substituent groups, and the impact of oxidation on structural geometry (Sen', Shilov, & Golubev, 2014). These studies are crucial for understanding the physical and chemical properties of the compounds, which could be relevant for designing molecules with desired reactivity and stability.
Oxidative Capabilities and Catalysis
Research has also explored the oxidative capabilities of similar compounds, particularly focusing on their role as catalysts in oxidation reactions. For instance, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by derivatives of tetramethylpiperidine, demonstrates the potential of these compounds in synthetic organic chemistry (Rafiee et al., 2018). These findings could suggest applications in drug synthesis or the production of fine chemicals, where selective oxidation is a key step.
Biological Activities
The investigation of sulfonamide-based heterocycles for antimicrobial activities (Darwish, Atia, & Farag, 2014) and carbonic anhydrase inhibition (Carta et al., 2017) opens avenues for medicinal chemistry applications. These studies underscore the therapeutic potential of structurally related compounds, indicating that the compound could also be of interest for pharmacological research.
Propiedades
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S/c1-17-8-10-25(11-9-17)23(28)15-26-14-21(19-6-2-3-7-20(19)26)32(29,30)16-22(27)24-13-18-5-4-12-31-18/h2-3,6-7,14,17-18H,4-5,8-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYIIJRLUNEPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
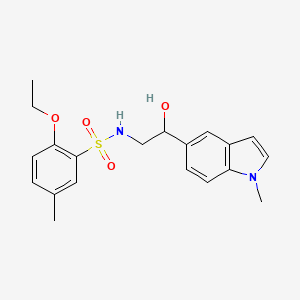
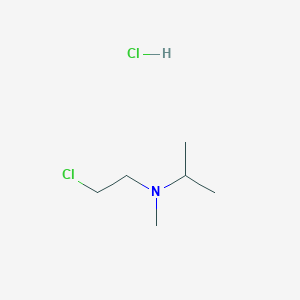
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
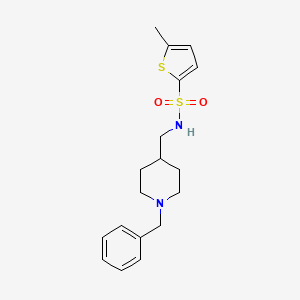
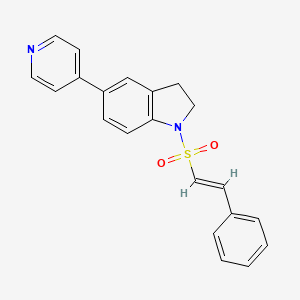
![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)


